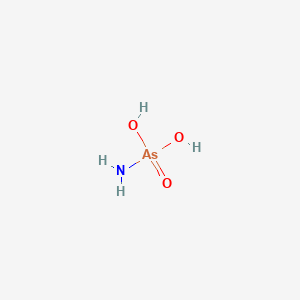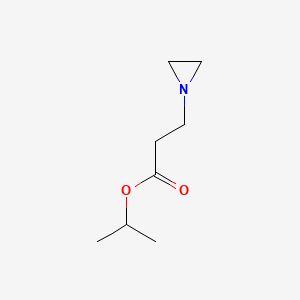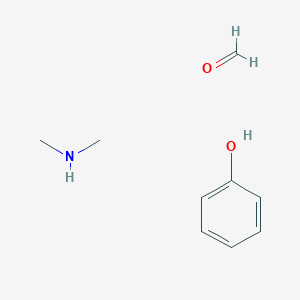
formaldehyde;N-methylmethanamine;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with N-methylmethanamine and phenol, is a synthetic polymer formed by the reaction of formaldehyde with N-methylmethanamine and phenol. This compound is part of the phenol-formaldehyde resin family, which are among the oldest synthetic polymers. These resins are known for their high mechanical strength, heat resistance, and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with N-methylmethanamine and phenol, involves the polycondensation reaction of formaldehyde with phenol and N-methylmethanamine. The reaction can be catalyzed by either acidic or basic conditions. Under acidic conditions, the polymer formed is typically linear with small branching, while under basic conditions, a more cross-linked network structure is obtained .
Industrial Production Methods
In industrial settings, the production of this polymer typically involves the use of formalin (a 37% aqueous solution of formaldehyde) and phenol. The reaction is carried out in a batch reactor, where the reactants are mixed and heated to initiate the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired polymer structure .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with N-methylmethanamine and phenol, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break down the polymer into smaller fragments.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various carboxylic acids, while reduction can yield smaller phenolic compounds .
Scientific Research Applications
Formaldehyde, polymer with N-methylmethanamine and phenol, has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of biological specimens for microscopy due to its preservative properties.
Medicine: Utilized in the production of medical devices and as a component in certain pharmaceuticals.
Industry: Widely used in the manufacture of adhesives, coatings, and molded products.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with N-methylmethanamine and phenol, involves the formation of a cross-linked network structure through polycondensation reactions. The polymerization process is influenced by the reactivity of the ortho and para positions on the phenol ring, as well as the presence of N-methylmethanamine, which introduces additional cross-linking sites .
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but lacks the N-methylmethanamine component.
Urea-formaldehyde resin: Contains urea instead of phenol and N-methylmethanamine.
Melamine-formaldehyde resin: Uses melamine instead of phenol and N-methylmethanamine.
Uniqueness
Formaldehyde, polymer with N-methylmethanamine and phenol, is unique due to the presence of N-methylmethanamine, which provides additional cross-linking sites and enhances the mechanical strength and chemical stability of the polymer .
Properties
CAS No. |
34378-36-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
formaldehyde;N-methylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C2H7N.CH2O/c7-6-4-2-1-3-5-6;1-3-2;1-2/h1-5,7H;3H,1-2H3;1H2 |
InChI Key |
DPXUFKNYJBNEFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C=O.C1=CC=C(C=C1)O |
Related CAS |
34378-36-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



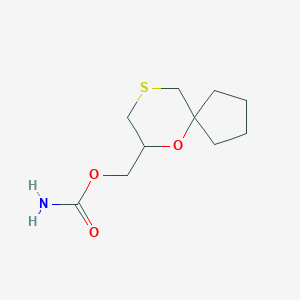
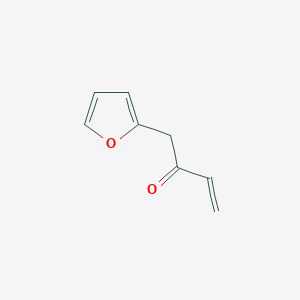
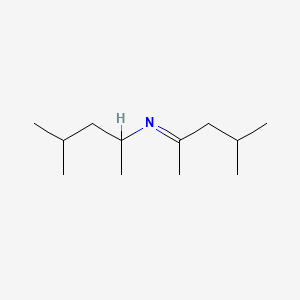
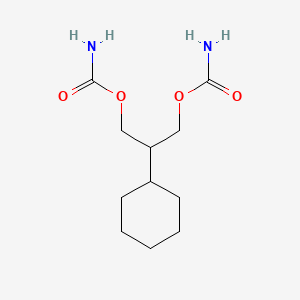
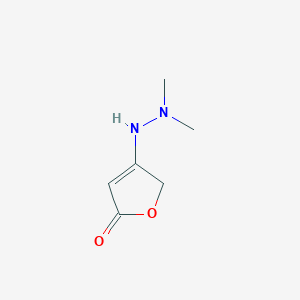
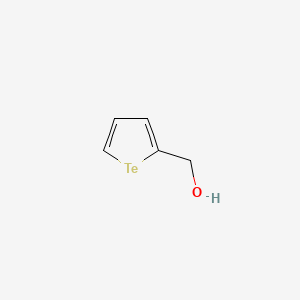
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
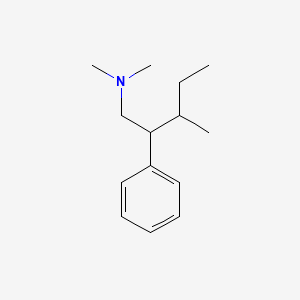

![Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-](/img/structure/B14694649.png)
